molecular formula C15H16Cl2N4 B12241426 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine

2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B12241426
M. Wt: 323.2 g/mol
InChI Key: WGTBJSUNAUWYFN-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that contains both a piperazine and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist or agonist at various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways, which can have therapeutic effects in the treatment of central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific combination of a piperazine and pyrimidine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound for the development of new therapeutic agents .

Properties

Molecular Formula

C15H16Cl2N4

Molecular Weight

323.2 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C15H16Cl2N4/c1-11-5-6-18-15(19-11)21-9-7-20(8-10-21)13-4-2-3-12(16)14(13)17/h2-6H,7-10H2,1H3

InChI Key

WGTBJSUNAUWYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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